
4-(Cyclopentyloxy)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclopentyloxy)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and a cyclopentyloxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopentyloxy)pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxylic acid and cyclopentanol.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride, to form the cyclopentyloxy derivative.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 4-(cyclopentyloxy)pyridine-2-carboxylic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions
4-(cyclopentyloxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol or aldehyde derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
科学的研究の応用
4-(cyclopentyloxy)pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(cyclopentyloxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Picolinic Acid (2-pyridinecarboxylic acid): Similar structure but lacks the cyclopentyloxy group.
Nicotinic Acid (3-pyridinecarboxylic acid): Another isomer with the carboxylic acid group at the 3-position.
Isonicotinic Acid (4-pyridinecarboxylic acid): Similar structure but without the cyclopentyloxy group.
Uniqueness
4-(cyclopentyloxy)pyridine-2-carboxylic acid is unique due to the presence of the cyclopentyloxy group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall functionality in various applications.
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
4-cyclopentyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c13-11(14)10-7-9(5-6-12-10)15-8-3-1-2-4-8/h5-8H,1-4H2,(H,13,14) |
InChIキー |
FZQWTQZNDFFAAG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC2=CC(=NC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


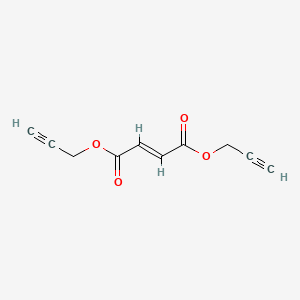
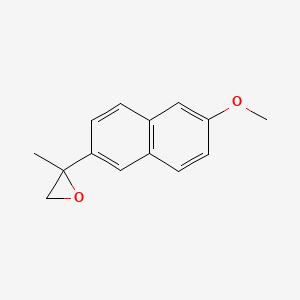

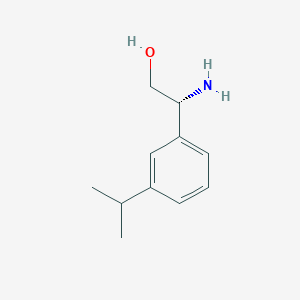
![{Bicyclo[4.1.0]heptan-2-yl}methanol](/img/structure/B13560181.png)
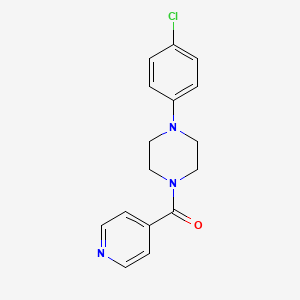


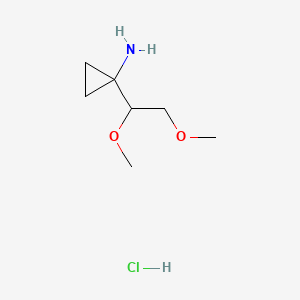



![Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13560240.png)

